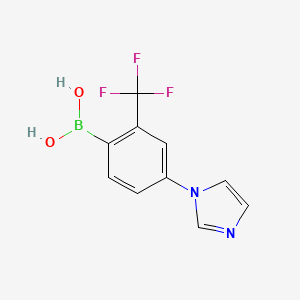
2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an anthracene moiety and a propenamide group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
The synthesis of 2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- typically involves multi-step organic reactions. One common synthetic route includes the reaction of anthracene-9,10-dione with a suitable amine to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the propenamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis. These methods often incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to its dihydro form, altering the compound’s electronic properties.
Substitution: The propenamide group can undergo nucleophilic substitution reactions, where nucleophiles replace the amide group.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the production of dyes, pigments, and other materials due to its stable and vibrant color properties.
Mécanisme D'action
The mechanism by which 2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of these targets. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-2-methyl- stands out due to its unique combination of an anthracene moiety and a propenamide group. Similar compounds include:
- 2-Propenamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3-phenyl-
- 2-Propenamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- 2-Propenamide, N-[4-(butylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]-
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Propriétés
Numéro CAS |
10261-22-0 |
|---|---|
Formule moléculaire |
C18H13NO3 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
N-(9,10-dioxoanthracen-1-yl)-2-methylprop-2-enamide |
InChI |
InChI=1S/C18H13NO3/c1-10(2)18(22)19-14-9-5-8-13-15(14)17(21)12-7-4-3-6-11(12)16(13)20/h3-9H,1H2,2H3,(H,19,22) |
Clé InChI |
XFCJJPMAGADFQV-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



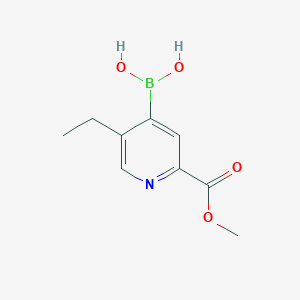
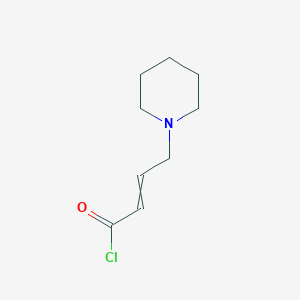
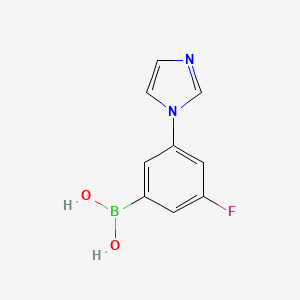
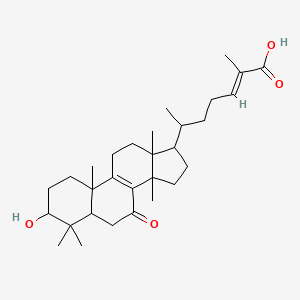
![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)

![4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide](/img/structure/B14077937.png)
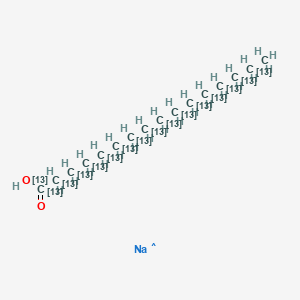
![2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine](/img/structure/B14077942.png)
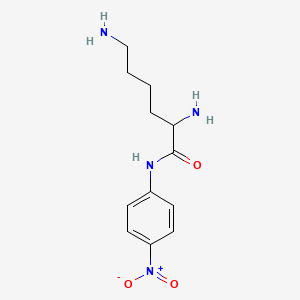
![N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B14077958.png)
![5-(2-hydroxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14077959.png)
